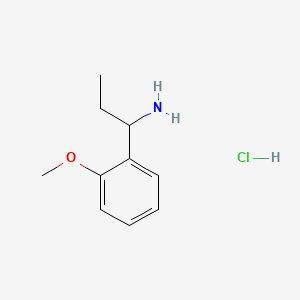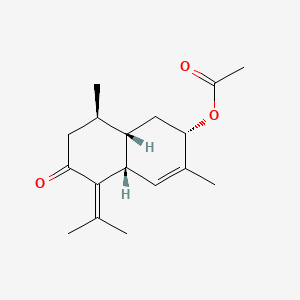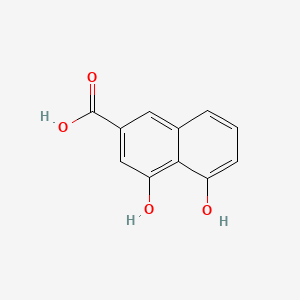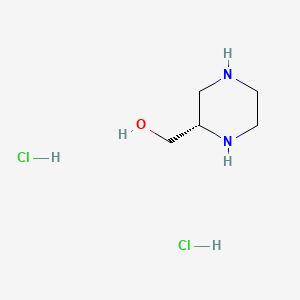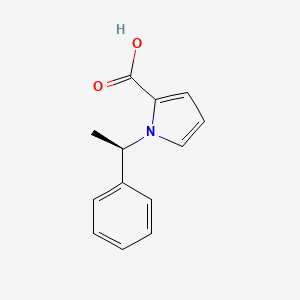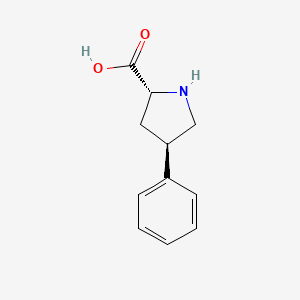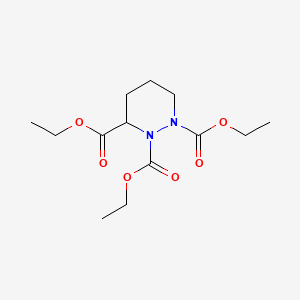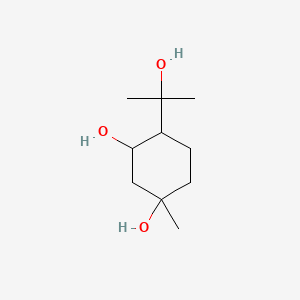
p-Menthane-1,3,8-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Menthane-1,3,8-triol, also known as para-menthane-3,8-diol, PMD, or menthoglycol, is an organic compound classified as a diol and a terpenoid . It is colorless and its name reflects the hydrocarbon backbone, which is that of p-menthane . It is isolated from the herbs of Mentha canadensis L .
Synthesis Analysis
Two diastereoisomers of the new, potentially insecticidal ‘p-menthane-3,8,9-triol’ have been synthesized from (–)-isopulegol by both conventional dihydroxylation and catalytic Sharpless dihydroxylation . Another study showed that the diastereomeric repellents of p-menthane-3,8-diol were produced from citronellal by treatment with 0.25% sulfuric acid at 50 °C for 11 h to give 97.9% conversion and 92.3% selectivity .Molecular Structure Analysis
The compound crystallizes in the monoclinic crystal system with the space group P2 1, having cell parameters a = 8.533(2) Å, b = 10.388(2) Å, c = 6.195(2)°A, β = 92.17(1)° . The structure has been solved by direct methods and refined up to R = 0.076 .Chemical Reactions Analysis
The formation of PMD is preferred over catalysts with weaker acid sites, whereas isopulegol was more easily formed over stronger acid sites .Physical And Chemical Properties Analysis
P-Menthane-1,3,8-triol has a molecular weight of 188.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its exact mass is 188.14124450 g/mol . It has a topological polar surface area of 60.7 Ų .Scientific Research Applications
Biotransformation in Microorganisms and Insects
p-Menthane-1,3,8-triol is a type of monoterpene that can be transformed in the enzymatic system of bacteria, fungi, and insects . The enzymatic reactions based on enzymes alone or whole microorganisms enable obtaining products with a specific structure and purity . This type of reaction has the advantage of obtaining derivatives that are not possible to obtain with standard methods of organic synthesis or are very expensive to obtain .
Pharmaceutical Research
As a monoterpene, p-Menthane-1,3,8-triol offers a wealth of opportunities in the realm of pharmaceutical development . Its unique chemical properties make it a valuable starting material or intermediate in the synthesis of novel drug candidates, targeting a wide range of therapeutic areas .
Green Chemistry
p-Menthane-1,3,8-triol can be used in the production of p-menthane-3,8-diols using biosourced ammonium salts as catalysts . This process is efficient and aligns with the principles of Green Chemistry .
Antimicrobial Properties
p-Menthane-1,3,8-triol has been found to have antimicrobial properties . It can be used in products like toothpaste, mouthwash, chewing gum, and mouth spray to provide a cooling sensation and fresh breath .
Analgesic and Anti-inflammatory Properties
p-Menthane-1,3,8-triol also has analgesic and anti-inflammatory properties . This makes it a potential ingredient in pain relief and anti-inflammatory medications .
Cosmetic Industry
Due to its cooling minty fragrance, p-Menthane-1,3,8-triol can be used in the cosmetic industry . It can be added to perfumes, lotions, and other cosmetic products to enhance their scent .
Mechanism of Action
Target of Action
p-Menthane-1,3,8-triol is a natural insect repellent derived from the leaves of the lemon eucalyptus plant . Its primary targets are a variety of insects, including mosquitoes, ticks, and other biting insects .
Mode of Action
The mechanism of action of p-Menthane-1,3,8-triol as an insect repellent lies in its strong odor and chemical composition . It has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, it has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts .
Biochemical Pathways
The biosynthesis of p-Menthane-1,3,8-triol in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . Specifically, the pathway is expressed in secretory cells, which form an eight-celled disk within glandular trichomes .
Pharmacokinetics
It is generally considered safe for human use, and excessive use may cause skin allergic reactions . The dosage should be appropriately controlled, and the frequency of use should be adjusted according to individual circumstances .
Result of Action
p-Menthane-1,3,8-triol has antimicrobial, analgesic, and anti-inflammatory effects . It can be used in toothpaste, mouthwash, chewing gum, mouth spray, and other products to provide a cooling sensation and fresh breath .
Action Environment
The action of p-Menthane-1,3,8-triol can be influenced by environmental factors. For example, it is more effective in repelling insects when applied to the skin or clothing . .
Safety and Hazards
After inhalation, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician . After swallowing, if swallowed, do NOT induce vomiting, wash out mouth with copious amounts of water; call a physician .
Future Directions
The development of effective and safe repellents against arthropods is very important, because there are no effective vaccines against arthropod-borne viruses (arboviruses) and parasites . Therefore, the future direction of p-Menthane-1,3,8-triol could be focused on its potential use as a natural and safer alternative to synthetic repellents .
properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNAYJOJYCECDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C(C1)O)C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Menthane-1,3,8-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)
